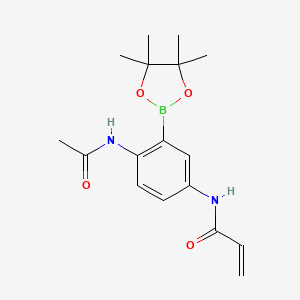

N-(4-Acetamido-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)acrilamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a chemical compound with the molecular formula C17H23BN2O4 and a molecular weight of 330.19 g/mol . This compound is notable for its boronic ester group, which is often utilized in various organic synthesis reactions, particularly in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide has several scientific research applications:

Mecanismo De Acción

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura coupling reactions , suggesting that this compound may interact with various organic substrates in synthetic chemistry applications.

Mode of Action

It’s known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a transition metal catalyst, typically palladium. This complex then undergoes transmetallation with an organic halide or triflate to form a new carbon-carbon bond .

Biochemical Pathways

In the context of synthetic chemistry, the compound likely participates in the formation of carbon-carbon bonds via suzuki-miyaura coupling, which can be a key step in the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates used in the reaction.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These can include temperature, pH, the presence of a suitable catalyst, and the specific substrates used in the reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide typically involves the reaction of 4-acetamido-3-iodophenylboronic acid with pinacol in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: The compound can be reduced to form amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate in solvents like DMF.

Major Products

Oxidation: Phenols.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Acetamido-5-acrylamidophenylboronic acid pinacol ester

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Uniqueness

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is unique due to its combination of an acetamido group and a boronic ester group, which provides it with distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the development of complex molecules and materials .

Actividad Biológica

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a synthetic compound with significant biological interest due to its potential applications in medicinal chemistry and molecular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

- Molecular Formula : C17H23BN2O4

- Molecular Weight : 330.19 g/mol

- CAS Number : 1218791-33-3

The compound features a boron-containing dioxaborolane moiety, which is known for its reactivity and ability to form covalent bonds with biological targets. This characteristic makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

The biological activity of N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide primarily involves its interaction with various kinases and enzymes. It has been studied for its potential as a covalent inhibitor of Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies.

Inhibition Studies

Research indicates that this compound exhibits selective inhibition against multiple kinases. For instance:

- BTK Inhibition : The compound has shown effective inhibition of BTK with low nanomolar IC50 values, demonstrating its potential in treating B-cell lymphomas .

- Selectivity Profiles : In comparative studies, it has been noted that N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide possesses favorable selectivity against other kinases like EGFR and HER family kinases .

Efficacy in Cell Lines

In vitro studies have demonstrated the efficacy of N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide in various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| Ramos (B-cell lymphoma) | <0.1 | Significant apoptosis induction |

| A549 (lung carcinoma) | 0.5 | Moderate growth inhibition |

| HeLa (cervical cancer) | 0.8 | Cell cycle arrest observed |

These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis in sensitive cell lines.

Case Study 1: BTK Inhibition in B-cell Lymphoma

A study evaluated the effects of N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide on primary B-cell lymphoma samples. The results showed a marked reduction in cell viability and an increase in apoptotic markers such as cleaved PARP and annexin V positivity .

Case Study 2: Selective Targeting of HER Kinases

Another investigation focused on the selectivity of this compound against HER family kinases. The findings revealed that it could inhibit HER2 and HER4 with a selectivity ratio significantly higher than that for EGFR, suggesting potential therapeutic applications in HER2-positive breast cancer .

Propiedades

IUPAC Name |

N-[4-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O4/c1-7-15(22)20-12-8-9-14(19-11(2)21)13(10-12)18-23-16(3,4)17(5,6)24-18/h7-10H,1H2,2-6H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLJRACQSRDTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C=C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675352 |

Source

|

| Record name | N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-33-3 |

Source

|

| Record name | N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.